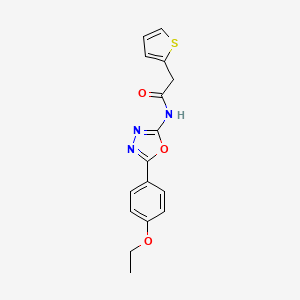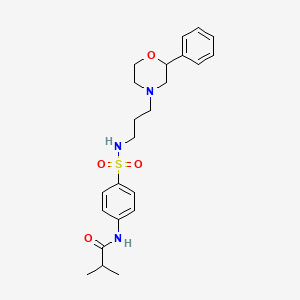
3-Nitro-4-(4-phenylphenoxy)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Nitro-4-(4-phenylphenoxy)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a nitro group and a phenylphenoxy group attached to a benzaldehyde core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(4-phenylphenoxy)benzaldehyde typically involves a multi-step process. One common method starts with the nitration of 4-(4-phenylphenoxy)benzaldehyde. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
3-Nitro-4-(4-phenylphenoxy)benzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Oxidation: Potassium permanganate, chromium trioxide, acetic acid as solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide, elevated temperatures.
Major Products Formed
Reduction: 3-Amino-4-(4-phenylphenoxy)benzaldehyde.
Oxidation: 3-Nitro-4-(4-phenylphenoxy)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Nitro-4-(4-phenylphenoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals.
Medicine: Explored for its potential use in drug discovery and development. It serves as a lead compound for the synthesis of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials. It is used in the synthesis of dyes, pigments, and other industrial products.
作用机制
The mechanism of action of 3-Nitro-4-(4-phenylphenoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The phenylphenoxy group may enhance the compound’s ability to interact with hydrophobic regions of proteins and membranes.
相似化合物的比较
Similar Compounds
3-Nitrobenzaldehyde: Similar structure but lacks the phenylphenoxy group. It is used as an intermediate in organic synthesis and has applications in the pharmaceutical industry.
4-Nitrobenzaldehyde: Similar structure but with the nitro group in a different position. It is used in the synthesis of dyes and pigments.
3-Nitro-4-(phenylthio)benzaldehyde: Similar structure but with a phenylthio group instead of a phenylphenoxy group. It is used in the synthesis of sulfur-containing organic compounds.
Uniqueness
3-Nitro-4-(4-phenylphenoxy)benzaldehyde is unique due to the presence of both a nitro group and a phenylphenoxy group. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications in research and industry.
属性
IUPAC Name |
3-nitro-4-(4-phenylphenoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c21-13-14-6-11-19(18(12-14)20(22)23)24-17-9-7-16(8-10-17)15-4-2-1-3-5-15/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOZIAAGGBYQEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C(C=C(C=C3)C=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-N-methylbenzamide](/img/structure/B2499204.png)
![methyl 2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2499205.png)
![1-[4-(4-methoxyphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone](/img/structure/B2499207.png)
![3-amino-N-benzyl-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2499208.png)

![3-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2499212.png)
![4-methyl-N-[(6-methylpyrimidin-4-yl)methyl]-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B2499213.png)
![Ethyl 4-({4-[(4-chloro-2-methylphenyl)amino]pteridin-2-yl}amino)benzoate](/img/structure/B2499214.png)

![N-cyclohexyl-2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2499217.png)
![2-{4-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2499218.png)
![(3-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B2499221.png)
![5-nitro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2499222.png)
